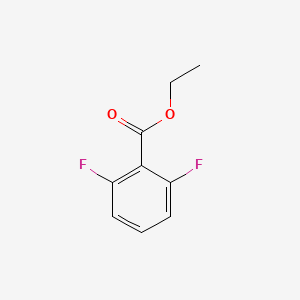

Ethyl 2,6-difluorobenzoate

Description

Contextualization within Fluorinated Organic Compounds

Ethyl 2,6-difluorobenzoate (B1233279) belongs to the class of fluorinated organic compounds, which are molecules containing at least one fluorine atom. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine-substituted molecules are often more stable to oxidation and exhibit enhanced thermal stability. researchgate.net This makes them valuable candidates for the construction of functional coordination polymers and other advanced materials. researchgate.net Ethyl 2,6-difluorobenzoate is classified as a fluorinated benzene (B151609) compound and a fluorinated ester, making it a versatile building block in organic synthesis. bldpharm.comalfa-chemistry.com

Significance in Contemporary Chemical Synthesis and Materials Science

The significance of this compound lies primarily in its function as a key intermediate and building block. lookchem.comsmolecule.com In chemical synthesis, it serves as a precursor for creating more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The presence of the difluoro substitution on the benzene ring influences the reactivity of the molecule and the properties of the resulting products. smolecule.com

In materials science, the compound and its derivatives are explored for creating novel materials with specific functionalities. smolecule.comsmolecule.com The stability conferred by the fluorine atoms is a desirable trait for developing robust materials. researchgate.net For instance, ligands derived from similar difluorobenzoates are used in synthesizing hybrid inorganic-organic frameworks with unique magnetic properties. researchgate.net

Overview of Academic Research Trajectories for this compound

Academic research involving this compound follows several key trajectories. A significant area of investigation is its use as a starting material in the synthesis of novel organic compounds. Researchers utilize it to build complex molecular architectures that may possess specific biological activities or material properties. smolecule.comrsc.org Studies have explored its use in the synthesis of photoresponsive main-chain oligomers and in the virtual screening of potential drug candidates for inhibiting enzymes like trypanothione (B104310) reductase. rsc.orgunlp.edu.ar Furthermore, research into related fluorinated benzoates includes the study of their photochemical reactions, such as the photolysis of azido-difluorobenzoate derivatives, to understand reaction mechanisms and identify novel products. researchgate.net

Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19064-14-3 | sigmaaldrich.comwin-winchemical.comchemscene.com |

| Molecular Formula | C₉H₈F₂O₂ | sigmaaldrich.comwin-winchemical.comchemscene.com |

| Molecular Weight | 186.16 g/mol | sigmaaldrich.comchemscene.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% - 98% | sigmaaldrich.comchemscene.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | FBQKPNPHWYPJFU-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage | Store at room temperature, sealed in a dry place. | bldpharm.comsigmaaldrich.comchemscene.com |

| Boiling Point | Data not consistently available. | jk-sci.com |

| Melting Point | Data not consistently available. | jk-sci.com |

Detailed Research Findings

This compound is typically synthesized from its corresponding carboxylic acid, 2,6-Difluorobenzoic acid. lookchem.com This transformation is an esterification reaction, commonly achieved by reacting the acid with ethanol (B145695) in the presence of an acid catalyst.

Research highlights its role as a versatile building block. For example, in a study focused on developing photoresponsive materials, a related compound, ethyl 4-amino-3,5-difluorobenzoate, was synthesized from 4-amino-3,5-difluorobenzoic acid by refluxing in ethanol with sulfuric acid. rsc.org This ester was then used as a key intermediate in the multi-step synthesis of azo-monomers for oligomerization reactions. rsc.org

In the field of medicinal chemistry, derivatives of fluorobenzoates are subjects of investigation. A virtual screening study aimed at identifying potential inhibitors of Trypanosoma cruzi trypanothione reductase included a compound containing the 2,6-difluorobenzoate moiety. unlp.edu.ar This highlights the interest in this chemical scaffold for designing new therapeutic agents.

The structural characteristics of the 2,6-difluorobenzoate ligand have also been explored in coordination chemistry. Although research on complexes with 2,6-difluorobenzoate has been less extensive compared to pentafluorobenzoate, its use as a ligand is recognized for creating coordination polymers with enhanced thermal stability. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQKPNPHWYPJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014810 | |

| Record name | Ethyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-14-3 | |

| Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2,6 Difluorobenzoate and Its Derivatives

Esterification Pathways of 2,6-Difluorobenzoic Acid

The most direct route to ethyl 2,6-difluorobenzoate (B1233279) is the esterification of 2,6-difluorobenzoic acid. ontosight.ailookchem.com This can be accomplished through several methods, with acid catalysis being the most common.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a widely employed method for producing ethyl 2,6-difluorobenzoate. This reaction typically involves heating 2,6-difluorobenzoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. researchgate.net

A general procedure involves dissolving the carboxylic acid in ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed, and the crude product is purified.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2,6-Difluorobenzoic Acid | Ethanol | Sulfuric Acid | Reflux | This compound |

Alternative Esterification Protocols

While acid-catalyzed esterification is prevalent, alternative methods can be utilized, particularly when dealing with sensitive substrates. These methods often involve the use of different coupling agents or catalysts to facilitate the ester formation under milder conditions. For instance, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for esterification with ethanol.

Synthesis via Precursors and Analogues

The synthesis of this compound and its derivatives can also be achieved by chemical transformations of various precursor molecules. These methods offer alternative routes and can be advantageous for creating a diversity of substituted analogues.

From 2,6-Difluorobenzonitrile (B137791) and Related Compounds

2,6-Difluorobenzonitrile serves as a key precursor for the synthesis of 2,6-difluorobenzoic acid, which can then be esterified to yield this compound. The hydrolysis of 2,6-difluorobenzonitrile to the corresponding carboxylic acid is a critical step. This transformation is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in water. chemicalbook.com The resulting 2,6-difluorobenzoic acid can then undergo esterification as previously described. chemicalbook.com

| Precursor | Reagents | Intermediate | Product |

| 2,6-Difluorobenzonitrile | 1. NaOH, H₂O, Heat; 2. H₂SO₄ | 2,6-Difluorobenzoic Acid | This compound (after esterification) |

Derivatization from Ethyl 4-amino-2,6-difluorobenzoate

Ethyl 4-amino-2,6-difluorobenzoate is a valuable intermediate for creating more complex molecules. uni.lu The amino group on this compound provides a reactive site for various transformations. For example, it can react with other molecules to form amides. In one documented synthesis, ethyl 4-amino-2,6-difluorobenzoate was reacted with an acid chloride in the presence of pyridine (B92270) to yield an amide in good yield. tandfonline.com This demonstrates the utility of this precursor in building more elaborate molecular architectures.

The synthesis of ethyl 4-amino-2,6-difluorobenzoate itself can be achieved through the direct esterification of 4-amino-2,6-difluorobenzoic acid with ethanol using an acid catalyst like sulfuric acid.

| Precursor | Reagent | Conditions | Product |

| 4-Amino-2,6-difluorobenzoic acid | Ethanol, Sulfuric Acid | Reflux | Ethyl 4-amino-2,6-difluorobenzoate |

| Ethyl 4-amino-2,6-difluorobenzoate | Acid Chloride, Pyridine | - | Amide derivative |

Formation from Aryl Azides (e.g., Ethyl 3-azido-4,6-difluorobenzoate)

The photochemical reactions of aryl azides can lead to the formation of various nitrogen-containing heterocyclic compounds. Research on the photolysis of ethyl 3-azido-4,6-difluorobenzoate has shown that it undergoes complex rearrangements. acs.orgresearchgate.net While not a direct synthesis of this compound, these studies are crucial for understanding the reactivity of related difluorobenzoate derivatives. The photolysis of ethyl 3-azido-4,6-difluorobenzoate in the presence of oxygen has been reported to regioselectively form ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. acs.org Further studies have elucidated the formation of other products, including azoxybenzenes, through the analysis of the product mixture by NMR spectroscopy and other analytical techniques. researchgate.netkobe-u.ac.jp

| Precursor | Conditions | Major Product |

| Ethyl 3-azido-4,6-difluorobenzoate | Photolysis, O₂ | Ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate |

Advanced Synthetic Approaches to Functionalized Ethyl 2,6-Difluorobenzoates

Modern organic synthesis provides a range of sophisticated methods for the introduction of functional groups onto the 2,6-difluorobenzoate scaffold. These advanced approaches, including palladium-mediated cross-coupling reactions, stereoselective syntheses, and reductive N-alkylations, enable the construction of complex molecular architectures with high efficiency and control.

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of functionalizing this compound derivatives, these methods allow for the selective introduction of various substituents onto the aromatic ring. While the ester group itself is generally unreactive under typical cross-coupling conditions, halogenated derivatives of this compound serve as excellent substrates.

The Suzuki-Miyaura cross-coupling is a prominent example, enabling the arylation of halo-substituted 2,6-difluorobenzoates. For instance, a bromo-substituted derivative of this compound can be coupled with a variety of arylboronic acids. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate or cesium carbonate. pnas.orgmdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of biaryl structures, which are prevalent in many biologically active compounds. mdpi.comuniroma1.it

Research on related polyhalogenated systems provides insights into the potential selectivity of these reactions. For example, in the palladium-catalyzed monoarylation of 2,6-dichloro-3-(trifluoromethyl)pyridines, selective coupling occurs at the C2 position over the C6 position when using one equivalent of an arylboronic acid. nih.gov This regioselectivity is dictated by the electronic and steric environment of the reaction centers. Such principles can be applied to the selective functionalization of poly-halogenated 2,6-difluorobenzoate derivatives.

The general conditions for Suzuki-Miyaura cross-coupling reactions are summarized in the table below.

Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example | Role |

| Aryl Halide | Bromo-substituted this compound derivative | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane/Water, Toluene/Water | Provides medium for the reaction |

The synthesis of enantiomerically pure derivatives of this compound is critical when these compounds are intended for use as chiral drugs or agrochemicals, as different enantiomers can exhibit vastly different biological activities. nih.govencyclopedia.pub Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, thereby avoiding the need for challenging and often inefficient chiral resolution steps.

While direct asymmetric reactions on the this compound core can be challenging, the stereoselective synthesis of chiral side chains attached to the 2,6-difluorophenyl moiety is a well-established strategy. A key precursor for such syntheses is 2,6-difluorobenzaldehyde (B1295200). For example, the asymmetric synthesis of (2R)-2-(2,6-difluorophenyl)propan-1-amine can be achieved starting from 2,6-difluorobenzaldehyde through a sequence involving reduction and stereocontrolled amination. smolecule.com

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to a precursor molecule, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. This strategy has been successfully employed in the synthesis of various chiral molecules. smolecule.com

Furthermore, dynamic kinetic resolution (DKR) presents a powerful method for the synthesis of chiral alcohols. In a DKR process, a racemic mixture of alcohols is converted into a single enantiomer of a product. This is achieved by combining a kinetic resolution, typically an enzymatic acylation, with an in-situ racemization of the slower-reacting enantiomer. For example, the DKR of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a structurally related chiral benzyl (B1604629) alcohol, has been accomplished using Novozym® 435 for the resolution and a vanadium-based catalyst for the racemization, highlighting the potential for applying this methodology to related 2,6-difluorophenyl alcohols. encyclopedia.pub

The following table outlines some approaches to stereoselective synthesis relevant to derivatives of this compound.

Table 2: Approaches to Stereoselective Synthesis

| Method | Description | Example Application |

| Asymmetric Synthesis from Prochiral Precursors | Use of a chiral catalyst or reagent to convert a prochiral starting material into a single enantiomer. | Asymmetric reduction of a ketone derived from 2,6-difluorobenzaldehyde. |

| Chiral Auxiliary-Driven Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemistry of a reaction. | Diastereoselective alkylation of a glycine (B1666218) equivalent bearing a chiral auxiliary. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in-situ racemization to convert a racemate into a single product enantiomer. | DKR of a racemic alcohol containing the 2,6-difluorophenyl group. encyclopedia.pub |

Reductive N-alkylation, also known as reductive amination, is a highly efficient method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds. This reaction is particularly relevant for the synthesis of aniline (B41778) derivatives that can be prepared from precursors related to this compound.

A common starting material for these syntheses is 2,6-difluorobenzaldehyde. This aldehyde can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated aniline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

For example, the synthesis of pyrimidine (B1678525) derivatives has been accomplished through the reductive amination of 2,4-diamino-6-methylpyrimidine with 2,6-difluorobenzaldehyde. In another instance, reductive amination of an intermediate with n-methyl piperazine (B1678402) was attempted in the synthesis of nicotinamide (B372718) derivatives, which instead resulted in a nucleophilic aromatic substitution (SNAr) reaction, highlighting the reactivity of the difluorinated ring. orientjchem.org

A more direct route to N-alkylanilines involves the reaction of an aniline with a carboxylic acid in the presence of a reducing agent. This method has been used for the N-alkylation of various anilines, and while not directly demonstrated with a 2,6-difluorobenzoate derivative, the general applicability of the method suggests its potential utility. nih.gov

The table below summarizes typical conditions for reductive N-alkylation.

Table 3: Typical Conditions for Reductive N-Alkylation

| Component | Example | Role |

| Carbonyl Compound | 2,6-Difluorobenzaldehyde | Electrophile |

| Amine | Primary or secondary amine | Nucleophile |

| Reducing Agent | NaBH₄, NaBH(OAc)₃ | Reduces the imine/enamine intermediate |

| Solvent | Methanol, Dichloromethane | Provides medium for the reaction |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,6 Difluorobenzoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of Ethyl 2,6-difluorobenzoate (B1233279) in aromatic substitution reactions is significantly influenced by the electronic properties of both the fluorine atoms and the ethyl ester group. The fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. Conversely, they also exhibit a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. The ethyl ester group is an electron-withdrawing group through both inductive and resonance effects (-I, -R).

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The two fluorine atoms and the ethyl ester group in Ethyl 2,6-difluorobenzoate deactivate the ring towards electrophilic attack by withdrawing electron density. This deactivation makes the reaction conditions for EAS more forcing than those required for benzene (B151609). The directing effect of the substituents must also be considered. The fluorine atoms are ortho, para-directing, while the ethyl ester group is a meta-director. In this case, the positions meta to the ester group (positions 3 and 5) are also ortho and para to the fluorine atoms. However, the strong deactivating nature of all substituents makes electrophilic substitution challenging.

While fluorine is generally considered a deactivating group, some studies have shown it can be activating in certain electrophilic aromatic substitution reactions. acs.org This anomalous behavior is attributed to the interplay of inductive and resonance effects. researchgate.net For this compound, the cumulative deactivating effect of two fluorine atoms and an ester group likely dominates, making the compound significantly less reactive than benzene in EAS reactions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orglibretexts.orgyoutube.com The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. In this compound, the two fluorine atoms and the ethyl ester group make the aromatic ring electron-poor and thus susceptible to nucleophilic attack.

The fluorine atoms themselves can act as leaving groups in SNAr reactions. The rate of SNAr reactions is often dependent on the ability of the electron-w-ithdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). The fluorine atoms at the ortho positions are particularly effective at stabilizing this intermediate through their strong inductive effect. stackexchange.com Therefore, this compound is expected to be reactive towards strong nucleophiles, with substitution likely occurring at the positions activated by the fluorine and ester groups.

Table 3.1: Predicted Reactivity and Directing Effects in Aromatic Substitution Reactions of this compound

| Reaction Type | Reactivity Compared to Benzene | Predicted Major Product(s) |

| Electrophilic Aromatic Substitution | ||

| Nitration (HNO₃/H₂SO₄) | Lower | 3-Nitro-2,6-difluorobenzoate |

| Halogenation (X₂/FeX₃) | Lower | 3-Halo-2,6-difluorobenzoate |

| Friedel-Crafts Alkylation (RCl/AlCl₃) | Much Lower (likely unreactive) | No reaction expected |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Much Lower (likely unreactive) | No reaction expected |

| Nucleophilic Aromatic Substitution | ||

| Reaction with Sodium Methoxide (NaOMe) | Higher | Ethyl 2-methoxy-6-fluorobenzoate |

| Reaction with Ammonia (NH₃) | Higher | Ethyl 2-amino-6-fluorobenzoate |

Hydrolysis and Transesterification Reactions

Hydrolysis:

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. chemguide.co.uklibretexts.org In the case of this compound, hydrolysis would yield 2,6-difluorobenzoic acid and ethanol (B145695).

Under acidic conditions, the reaction is reversible, and the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uk The probable mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The steric hindrance from the two ortho-fluorine atoms might slightly decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000). However, the electron-withdrawing nature of the fluorine atoms would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on the hydrolysis of ethyl benzoate have provided insights into the kinetics and solvent effects of such reactions. iosrjournals.org

Transesterification:

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. embrapa.brmdpi.comyoutube.com This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the corresponding methyl ester (Mthis compound) and ethanol.

The mechanism of transesterification is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol. The efficiency of transesterification can be influenced by factors such as the catalyst, temperature, and reaction time. embrapa.brresearchgate.netmdpi.com The steric and electronic effects of the fluorine substituents in this compound would play a similar role as in hydrolysis, potentially affecting the reaction rate.

Table 3.2: Products of Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Major Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 2,6-Difluorobenzoic acid, Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH, H₂O | Sodium 2,6-difluorobenzoate, Ethanol |

| Transesterification | CH₃OH, H⁺ or ⁻OCH₃ (catalyst) | Mthis compound, Ethanol |

Photochemical Reactivity and Rearrangements

The photochemical behavior of aromatic compounds can lead to a variety of interesting transformations, including isomerizations, cycloadditions, and rearrangements. rsc.org While specific photochemical studies on this compound are not extensively documented, the reactivity of related fluorinated and aromatic ester compounds can provide insights into its potential photochemical pathways.

For instance, the photolysis of ethyl 3-azido-4,6-difluorobenzoate has been shown to result in a regioselective rearrangement to form an azaspiro-heptatriene derivative. nih.gov This suggests that the difluorinated benzene ring can participate in photochemical rearrangements. Furthermore, difluorobenzoates have been utilized as ligands in metal complexes that undergo stepwise [2+2] photocycloaddition reactions under visible and ultraviolet light. chinesechemsoc.orgchinesechemsoc.org This indicates the potential for the aromatic ring of a difluorobenzoate to participate in cycloaddition reactions upon photoexcitation.

The presence of the ester group and the fluorine atoms can influence the excited-state properties of the molecule. The ester group can undergo photochemical reactions such as Norrish Type I and Type II cleavages, although these are more common in aliphatic esters. The fluorine atoms can influence the photostability and the decay pathways of the excited states. It is plausible that irradiation of this compound could lead to photo-induced hydrolysis or reactions with solvents, depending on the specific conditions.

Reactivity of Related Fluorinated Benzoates and Benzoic Acids

The chemical reactivity of this compound can be better understood by comparing it with related fluorinated benzoic acids and their esters.

2,6-Difluorobenzoic Acid: This is the parent acid of this compound. Its reactivity is primarily centered around the carboxylic acid group. It can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. The presence of the two ortho-fluorine atoms can influence the acidity and the reactivity of the carboxyl group. For example, the fluorodecarboxylation of alkanoic acids with xenon difluoride is a known reaction, although aromatic acids are reported to be unreactive under these conditions. cdnsciencepub.com The degradation of fluorobenzoic acids by microorganisms has also been studied, revealing specific metabolic pathways. nih.gov

Other Fluorinated Benzoates: The position of the fluorine atoms on the benzene ring significantly affects the reactivity. For example, in nucleophilic aromatic substitution reactions, the reactivity of fluoronitrobenzenes is higher when the nitro group is ortho or para to the fluorine atom due to better stabilization of the Meisenheimer complex. stackexchange.com The hydrolysis rates of bromo-substituted ethyl benzoates have been shown to be influenced by the position of the bromine atom, indicating that the position of the halogen substituent is critical. nih.gov

The study of fluorinated azobenzenes derived from ethyl 3-amino-3,5-difluorobenzoate has shown that the ortho-fluoro substitution can influence the photochemical properties and liquid crystalline phase stability. d-nb.info These examples highlight the significant impact of the number and position of fluorine substituents on the chemical and photochemical reactivity of benzoate esters.

Table 3.4: Comparison of Reactivity with Related Fluorinated Compounds

| Compound | Key Reactive Site(s) | Notable Reactions |

| This compound | Aromatic ring, Ester carbonyl | Nucleophilic aromatic substitution, Hydrolysis, Transesterification |

| 2,6-Difluorobenzoic acid | Carboxylic acid group | Esterification, Amide formation |

| Ethyl 4-fluorobenzoate (B1226621) | Aromatic ring, Ester carbonyl | Electrophilic and nucleophilic aromatic substitution |

| Ethyl 3,5-difluorobenzoate | Aromatic ring, Ester carbonyl | Electrophilic and nucleophilic aromatic substitution |

Role of Fluorine Substituents in Reaction Pathways

The presence of fluorine substituents on an aromatic ring has a profound impact on the reaction pathways of both electrophilic and nucleophilic aromatic substitution reactions. nih.gov

In electrophilic aromatic substitution , fluorine acts as a deactivating group due to its strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. However, it is an ortho, para-director because its lone pairs can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) when the attack occurs at these positions. The ortho-directing effect of fluorine is also significant in aromatic metalation reactions. researchgate.net

In nucleophilic aromatic substitution , fluorine's role is particularly significant. Although fluoride (B91410) is a poor leaving group in SN2 reactions, it is a good leaving group in SNAr reactions. This is because the rate-determining step in SNAr is the attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the negative charge in the intermediate through its inductive effect, thereby lowering the activation energy of this step. This activating effect is most pronounced when fluorine is ortho or para to the site of nucleophilic attack.

The addition of multiple fluorine atoms to a benzene ring can further enhance its susceptibility to nucleophilic attack. The cumulative inductive effect of the two fluorine atoms in this compound, combined with the electron-withdrawing nature of the ester group, makes the aromatic ring highly electron-deficient and thus primed for nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For ethyl 2,6-difluorobenzoate (B1233279), ¹H, ¹³C, and ¹⁹F NMR are employed to map out the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of ethyl 2,6-difluorobenzoate is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically presents as a quartet and a triplet due to spin-spin coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The aromatic region will display a complex multiplet pattern due to coupling between the aromatic protons and the adjacent fluorine atoms.

The predicted chemical shifts (δ) and coupling constants (J) are based on the analysis of similar structures and standard NMR principles. The methylene quartet is shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons are influenced by the electron-withdrawing nature of the fluorine atoms and the ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (Ethyl) | ~1.3-1.4 | Triplet (t) | ~7.1 | 3H |

| -CH₂- (Ethyl) | ~4.3-4.4 | Quartet (q) | ~7.1 | 2H |

| Aromatic H-3, H-5 | ~7.0-7.1 | Triplet (t) | ~8-9 | 2H |

| Aromatic H-4 | ~7.4-7.5 | Multiplet (m) | - | 1H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. In this compound, signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons are expected. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms, exhibiting carbon-fluorine coupling (J-CF). The carbons directly bonded to fluorine (C-2, C-6) will appear as a doublet with a large coupling constant, while other aromatic carbons will show smaller couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| -CH₃ (Ethyl) | ~14 | - |

| -CH₂- (Ethyl) | ~62 | - |

| Aromatic C-1 | ~114 | Triplet (small) |

| Aromatic C-3, C-5 | ~112 | Doublet (small) |

| Aromatic C-4 | ~132 | Triplet (small) |

| Aromatic C-2, C-6 | ~162 | Doublet (large, ~250) |

| C=O (Carbonyl) | ~163 | Triplet (small) |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the two equivalent fluorine atoms at the C-2 and C-6 positions are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift is typically reported relative to a standard such as CFCl₃. The signal would likely appear as a multiplet due to coupling with the aromatic protons. Aromatic fluorine atoms typically resonate in the range of -100 to -140 ppm.

Multidimensional NMR Techniques

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and also show correlations between the coupled aromatic protons.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, for example, linking the signals of the ethyl protons to their respective carbon signals.

HMBC: An HMBC spectrum would reveal longer-range (2-3 bond) correlations. This could definitively link the ethyl group protons to the carbonyl carbon and the aromatic carbons, confirming the ester functionality and its position on the aromatic ring.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈F₂O₂), the calculated molecular weight is 186.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 186. The fragmentation pattern is dictated by the stability of the resulting ions. Key fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Predicted major fragments in the mass spectrum of this compound include:

m/z 158: Loss of an ethylene (B1197577) molecule ([M-C₂H₄]⁺˙).

m/z 141: Loss of the ethoxy radical (˙OCH₂CH₃), resulting in the stable 2,6-difluorobenzoyl cation ([C₇H₃F₂O]⁺). This is often a base peak.

m/z 113: Loss of carbon monoxide (CO) from the 2,6-difluorobenzoyl cation, yielding the 2,6-difluorophenyl cation ([C₆H₃F₂]⁺).

Tandem MS (MS/MS) experiments could further elucidate these fragmentation pathways by isolating a specific fragment ion (e.g., m/z 141) and inducing further fragmentation to confirm its structure.

| Predicted m/z | Assigned Fragment Ion | Formula |

|---|---|---|

| 186 | Molecular Ion [M]⁺˙ | [C₉H₈F₂O₂]⁺˙ |

| 158 | [M - C₂H₄]⁺˙ | [C₇H₄F₂O₂]⁺˙ |

| 141 | [M - ˙OC₂H₅]⁺ | [C₇H₃F₂O]⁺ |

| 113 | [M - ˙OC₂H₅ - CO]⁺ | [C₆H₃F₂]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the ester group and the fluorinated aromatic ring.

The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration of the ester. The C-O bonds of the ester will also show strong absorptions. The C-F bonds and the aromatic ring will have characteristic vibrations as well.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch | 1100-1300 | Strong |

| C-F Stretch | 1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* transitions of the electrons in the benzene (B151609) ring. The substitution on the ring, in this case, two fluorine atoms and an ethyl ester group, influences the position (λmax) and intensity of these absorption bands.

However, a review of published scientific literature does not yield specific experimental UV-Vis absorption data, such as the maximum wavelength of absorption (λmax), for this compound. While the presence of the substituted aromatic chromophore is expected to result in absorption in the UV region, detailed spectral characteristics remain unreported in readily accessible sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Despite the power of this technique, a search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the single-crystal X-ray structure of this compound has not been determined or publicly reported. Consequently, specific data on its crystal system, space group, unit cell dimensions, and solid-state conformation are not available.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental to the quality control and analysis of this compound, allowing for its separation from reactants, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For aromatic esters like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

While HPLC is theoretically well-suited for the analysis of this compound, a specific, validated analytical method detailing parameters such as column type, mobile phase composition, flow rate, and detector wavelength is not described in the available scientific literature. The development of such a method would be a routine step in ensuring the purity of the compound for various applications.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. The compound's purity is often assessed using this method, as indicated by data from commercial suppliers. The National Institute of Standards and Technology (NIST) Chemistry WebBook also confirms the availability of gas chromatography data for this compound. nist.gov

When coupled with a Mass Spectrometer (GC-MS), this technique becomes an invaluable tool for both separation and definitive identification. As the separated this compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. The NIST database contains the electron ionization mass spectrum for this compound.

For unambiguous identification, the retention time of the compound is often converted to a system-independent Kovats Retention Index. wikipedia.org This index normalizes the retention time of the analyte to those of adjacent n-alkane standards, allowing for comparison of data across different instruments and laboratories. wikipedia.org

A typical GC-MS analysis would involve the parameters listed in the illustrative table below.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Non-polar or mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature-programmed ramp (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Compound Index

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure of molecules. A typical DFT study on Ethyl 2,6-difluorobenzoate (B1233279) would involve calculating key electronic properties to understand its stability, reactivity, and behavior. These properties would likely include the total energy, dipole moment, and the distribution of electron density. Different functionals and basis sets would be employed to achieve a balance between computational cost and accuracy. The results would provide insights into how the two fluorine atoms at the ortho positions influence the electronic environment of the benzene (B151609) ring and the ester functional group. However, specific studies detailing these calculations for Ethyl 2,6-difluorobenzoate are not readily found in the surveyed literature.

Molecular Orbital Analysis (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. An analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals would be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While this is a standard computational analysis, specific published data on the HOMO-LUMO energies and orbital shapes for this compound are not available.

Conformational Analysis and Energy Minimization

The three-dimensional structure of this compound, particularly the orientation of the ethyl ester group relative to the difluorinated benzene ring, is crucial for its properties and interactions. A conformational analysis would involve systematically rotating the key single bonds and calculating the potential energy at each step to identify the most stable conformers (energy minima) and the energy barriers between them. This would reveal the preferred spatial arrangement of the molecule in its ground state. Such a study would be instrumental in understanding its physical properties and how it might interact with other molecules, for instance, in a biological or reaction context. Despite the importance of this analysis, detailed computational studies on the conformational landscape of this compound are absent from the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies. These theoretical predictions are valuable for assigning experimental spectra and can provide a deeper understanding of the molecule's structure and bonding. While general methodologies for such predictions are well-established, specific research applying these methods to this compound and comparing the results with experimental data is not documented.

Reaction Mechanism Modeling and Transition State Analysis

Understanding how this compound participates in chemical reactions requires modeling the reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. Computational methods, particularly DFT, are used to calculate the energies of these species and map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction rates, providing a detailed, atomistic view of the reaction mechanism. For example, the hydrolysis of the ester group or nucleophilic aromatic substitution reactions could be modeled. However, specific computational studies detailing the transition state analysis for reactions involving this compound are not found in the current body of scientific literature.

Applications in Fine Chemical Synthesis and Medicinal Chemistry

Building Block in the Synthesis of Complex Organic Molecules

The 2,6-difluorobenzoate (B1233279) moiety is a key structural feature in numerous complex and biologically active molecules. Ethyl 2,6-difluorobenzoate provides a reliable method for incorporating this group into larger molecular frameworks. The ester functionality can be readily converted into other functional groups, such as amides or carboxylic acids, which then participate in further synthetic transformations. This versatility allows chemists to construct intricate molecular architectures for various applications, from pharmaceuticals to advanced materials. Benzoate (B1203000) derivatives, in general, are known to be important intermediates in the synthesis of biologically significant heterocycles and have been investigated for a range of applications, including as antimicrobial and insecticidal agents.

Precursor for Pharmaceutical Compounds and Drug Development

The 2,6-difluorophenyl group is a recognized pharmacophore in drug discovery, often introduced to enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. This compound serves as a key starting material for introducing this critical moiety.

Retinoic Acid Receptors (RARs) are nuclear receptors that play vital roles in cell growth, differentiation, and embryonic development. nih.govbcpcpesticidecompendium.org Modulators of these receptors, both agonists (activators) and antagonists (inhibitors), are important therapeutic targets. The 2,6-difluorophenyl structure is a component of synthetic retinoids. For instance, a derivative of the target compound, ethyl 4-amino-2,6-difluorobenzoate, is a key reactant in a concise synthesis of the potent RARα-selective agonist AGN-193836. semanticscholar.orgresearchgate.net In this synthesis, the amino-substituted difluorobenzoate is coupled with a carboxylic acid to form a crucial amide bond, demonstrating the utility of the difluorobenzoate scaffold in creating complex RAR modulators. semanticscholar.org Similarly, various potent RAR antagonists have been developed that feature substituted benzoic acid derivatives, highlighting the importance of this chemical class in the design of receptor modulators. nih.gov

| Compound Class | Target Receptor | Example Compound | Role of Difluorobenzoate Moiety |

|---|---|---|---|

| RAR Agonist | Retinoic Acid Receptor α (RARα) | AGN-193836 | Core structural component for amide linkage |

| RAR Antagonist | Retinoic Acid Receptors (RARs) | Various Benzoic Acid Derivatives | Scaffold for building receptor inhibitors |

The 2,6-difluorobenzoyl group, readily derived from this compound, is integral to various compounds with demonstrated biological activity. This compound can be converted to 2,6-difluorobenzamide (B103285) through ammonolysis. This amide is a versatile intermediate for creating a range of derivatives. Research has shown that novel series of 3-substituted 2,6-difluorobenzamide derivatives exhibit potent in vitro antibacterial activity against several strains of bacteria, including Bacillus subtilis and Staphylococcus aureus. These compounds function as inhibitors of the FtsZ protein, a crucial component of bacterial cell division.

Role in Agrochemical and Pesticide Research

The introduction of fluorine atoms into pesticides can significantly enhance their efficacy and stability. The 2,6-difluorobenzoyl moiety is a prominent feature in several classes of modern agrochemicals, particularly insecticides and acaricides.

This compound is a precursor to 2,6-difluorobenzamide, a key intermediate in the synthesis of Etoxazole. Etoxazole is a diphenyloxazoline acaricide that controls mites by inhibiting the molting process, primarily through the inhibition of chitin (B13524) biosynthesis. It is effective against mite eggs and nymphs and prevents adult females from laying viable eggs. The synthesis of Etoxazole involves the reaction of 2,6-difluorobenzamide with other chemical intermediates to construct the final oxazoline (B21484) structure.

When Etoxazole is metabolized in the environment or in organisms, it breaks down into several products. Notably, some of these metabolites retain the core 2,6-difluorobenzoyl structure.

Key Metabolites of Etoxazole Containing the 2,6-Difluorobenzoyl Moiety:

N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide

2-amino-2-(4-tert-butyl-2-ethoxyphenyl)ethyl 2',6'-difluorobenzoate hydrochloride

These metabolites are monitored in environmental and residue studies to understand the fate of the parent compound.

The 2,6-difluorobenzoyl group is a cornerstone of the benzoylurea (B1208200) class of insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton. nbinno.com As a result, treated larvae are unable to molt correctly and die. This compound, via its conversion to 2,6-difluorobenzoic acid and its derivatives, is a fundamental starting material for this class of pesticides. nih.govsigmaaldrich.com

Prominent benzoylurea insecticides synthesized using the 2,6-difluorobenzoyl scaffold include:

Lufenuron: Used to control lepidopteran larvae on crops and as a veterinary flea control treatment. who.intgoogle.comnih.gov Its synthesis involves reacting 2,6-difluorobenzoyl isocyanate with a substituted aniline (B41778). google.com

Diflubenzuron: A selective insecticide used on a variety of crops, including soybeans, citrus, and vegetables. nih.gov It is formed from the reaction of a substituted phenylurea with a 2,6-difluorobenzoyl derivative.

Teflubenzuron (B33202), Novaluron, Flufenoxuron, and Hexaflumuron: Other commercially important benzoylurea insecticides that share the same 2,6-difluorobenzoyl chemical signature and mode of action. uzh.ch

While the 2,6-difluorobenzoyl structure is most prominent in insecticides, other fluorinated benzoate and phenyl structures appear in herbicides. For example, the herbicide Diflufenzopyr is an arylcarboxylic acid containing a 3,5-difluorophenyl group, which functions as an auxin transport inhibitor, disrupting weed growth. bcpcpesticidecompendium.orgepa.govcanada.caepa.gov

| Agrochemical | Class | Mode of Action | Structural Link to this compound |

|---|---|---|---|

| Etoxazole | Acaricide (Diphenyloxazoline) | Chitin Synthesis Inhibitor | Precursor via 2,6-difluorobenzamide |

| Lufenuron | Insecticide (Benzoylurea) | Chitin Synthesis Inhibitor | Contains 2,6-difluorobenzoyl moiety |

| Diflubenzuron | Insecticide (Benzoylurea) | Chitin Synthesis Inhibitor | Contains 2,6-difluorobenzoyl moiety |

| Teflubenzuron | Insecticide (Benzoylurea) | Chitin Synthesis Inhibitor | Contains 2,6-difluorobenzoyl moiety |

Safety and Handling Protocols in Academic Research Settings

Laboratory Safety Guidelines for Handling Fluorinated Esters

The handling of fluorinated esters, including Ethyl 2,6-difluorobenzoate (B1233279), in an academic research setting necessitates strict adherence to established safety protocols to minimize risk. All work with this and similar chemical compounds should be conducted within a designated area, such as a chemical fume hood, to control for the potential release of vapors. coleparmer.comethz.ch General laboratory best practices are the foundation of safe handling. This includes maintaining a clean and organized workspace, free of clutter that could lead to spills or accidents. ethz.chlabmanager.com

Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory to prevent accidental ingestion of hazardous materials. labmanager.comcdc.gov All chemical containers should be clearly and accurately labeled with the contents, concentration, and associated hazards. cdc.gov When transferring chemicals, it is crucial to hold containers away from the body to prevent splashes and to use appropriate tools like a spatula or scoopula for solid reagents, avoiding direct contact with the hands. cdc.gov

Special attention should be given to the properties of the specific fluorinated ester. For instance, flammable and combustible liquids should be handled with care, avoiding open flames and heat sources. ethz.ch It is essential to consult the Safety Data Sheet (SDS) for specific information on the compound's properties, including flash point and autoignition temperature. ethz.ch

Interactive Data Table: General Laboratory Safety Practices

| Guideline | Rationale |

| Work in a well-ventilated area or fume hood. | To minimize inhalation exposure to vapors. |

| Maintain a clean and organized workspace. | To prevent spills, accidents, and cross-contamination. |

| Prohibit eating, drinking, and cosmetic application. | To avoid accidental ingestion of chemicals. |

| Ensure all containers are properly labeled. | To prevent misidentification and improper handling of substances. |

| Use appropriate tools for transferring chemicals. | To avoid direct skin contact and spills. |

| Consult the Safety Data Sheet (SDS) before use. | To understand the specific hazards and handling requirements of the chemical. |

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Ethyl 2,6-difluorobenzoate and other fluorinated esters to provide a barrier against potential exposure. osha.gov The specific level of PPE required may vary depending on the nature of the experiment and the potential for splashing or aerosol generation.

Standard laboratory PPE includes:

Eye and Face Protection: Chemical splash goggles are required at all times. labmanager.comosha.gov In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles for enhanced protection. osha.govepa.gov

Hand Protection: Chemical-resistant gloves are essential. labmanager.comcdc.gov The type of glove material should be selected based on its compatibility with fluorinated esters. It is good practice to double-glove when handling particularly hazardous materials.

Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills and splashes. ethz.chlabmanager.com

Respiratory Protection: In cases where engineering controls like a fume hood are not sufficient to control vapor exposure, a respirator may be necessary. coleparmer.comhhs.gov The type of respirator and cartridge should be selected based on a formal risk assessment.

It is crucial to ensure that all PPE is in good condition and fits properly. osha.gov Gloves should be inspected for any signs of degradation or punctures before use, and hands should be washed thoroughly after removing them. ethz.chcdc.gov

Interactive Data Table: Recommended Personal Protective Equipment

| PPE Item | Purpose | When to Use |

| Chemical Splash Goggles | Protects eyes from chemical splashes. | At all times when handling the chemical. |

| Face Shield | Provides additional protection for the face from splashes. | When there is a significant risk of splashing. |

| Chemical-Resistant Gloves | Protects hands from direct contact with the chemical. | At all times when handling the chemical. |

| Lab Coat/Apron | Protects skin and clothing from spills. | At all times when handling the chemical. |

| Respirator | Protects the respiratory system from inhaling vapors. | When ventilation is inadequate, based on a risk assessment. |

Emergency Procedures and Spill Management

In the event of an emergency involving this compound, prompt and appropriate action is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. coleparmer.comlabmanager.com

First Aid Measures:

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. coleparmer.comlgcstandards.com Seek immediate medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. coleparmer.comlgcstandards.com Seek medical attention if irritation persists.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. coleparmer.comchemicalbook.com Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. coleparmer.comchemicalbook.com

Spill Management: In the case of a spill, the primary objective is to contain and clean it up safely.

Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the vicinity. chemicalbook.com

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. chemicalbook.com

Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. coleparmer.com

Clean-up: Carefully collect the absorbed material and place it into a suitable, closed container for disposal. coleparmer.comcapotchem.cn

Decontaminate: Clean the spill area thoroughly.

For large or highly hazardous spills, or if there is any uncertainty about the proper clean-up procedure, contact the institution's environmental health and safety department immediately.

Waste Disposal Considerations for Fluorinated Organic Compounds

The disposal of fluorinated organic compounds like this compound must be handled in accordance with institutional, local, and national regulations. cdc.gov These compounds are generally considered hazardous waste and should not be disposed of down the drain or in regular trash. labmanager.com

Proper waste disposal procedures include:

Segregation: Halogenated organic waste should be collected separately from non-halogenated waste streams to facilitate proper treatment and disposal.

Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the specific chemical name(s) and approximate quantities.

Containers: Use appropriate, leak-proof, and chemically compatible containers for waste collection. capotchem.cn

Licensed Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service. capotchem.cn

Recent research has explored methods for the defluorination and recycling of fluorine from certain fluorinated compounds, which may offer more sustainable disposal routes in the future. ox.ac.ukox.ac.uk However, for typical academic research settings, incineration by a licensed facility is the standard and required method of disposal for this type of chemical waste.

Q & A

Q. What are the standard methods for synthesizing Ethyl 2,6-difluorobenzoate in laboratory settings?

this compound is typically synthesized via esterification of 2,6-difluorobenzoic acid with ethanol under acid-catalyzed conditions (e.g., sulfuric acid or HCl). Alternatively, it can be prepared using acid chlorides (e.g., 2,6-difluorobenzoyl chloride) reacted with ethanol. For optimized yields, reflux conditions (e.g., 80–100°C) and excess alcohol are recommended. High-yield protocols (92–99%) for analogous esters involve coupling 2,6-difluorobenzoic acid with alcohols in the presence of activating agents like DCC (dicyclohexylcarbodiimide) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Avoid ignition sources due to flammability (flash point ~84°C) .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

- 1H NMR: Look for aromatic proton signals in the δ 7.2–7.8 ppm range (split due to fluorine coupling) and ester ethyl groups (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2).

- 13C NMR: The carbonyl carbon (C=O) appears at ~165 ppm.

- IR: Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the best practices for documenting experimental procedures and data?

- Electronic Lab Notebooks (ELNs): Record reaction conditions (temperature, solvent, catalyst), yields, and purification steps.

- Spectral Data: Attach raw NMR/IR files and assign peaks systematically.

- Metadata: Include batch numbers, purity assessments (HPLC, GC), and cross-reference safety data (e.g., CAS 108928-00-3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Cross-Validation: Compare experimental X-ray diffraction data (e.g., bond lengths, dihedral angles) with computational models (DFT, molecular dynamics). For example, crystallographic studies of related esters show non-planar arrangements between aromatic and ester groups (dihedral angles ~73.7°) .

- Hydrogen Bonding Analysis: Investigate weak C-H⋯O/N interactions in crystal packing, which influence lattice stability .

Q. What strategies optimize the reaction yield of this compound in esterification reactions?

- Catalyst Selection: Use H2SO4 or p-toluenesulfonic acid (PTSA) for acid-catalyzed esterification.

- Solvent-Free Conditions: Enhance efficiency by avoiding solvent dilution (e.g., neat ethanol).

- Microwave-Assisted Synthesis: Reduce reaction time and improve yields (e.g., 85% in 2 hours vs. 10 hours under reflux) .

Q. What are the common pitfalls in analyzing the reactivity of this compound in nucleophilic substitution reactions?

- Steric Hindrance: The 2,6-difluoro substituents create steric bulk, reducing accessibility for nucleophiles.

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution. Use activating groups (e.g., –NH2) or transition metal catalysts (e.g., Pd) to enhance reactivity .

Q. How can researchers address conflicting results in bioactivity studies of this compound derivatives?

- Replication: Repeat assays under controlled conditions (pH, temperature, solvent).

- Assay Diversity: Use complementary methods (e.g., enzyme inhibition, cell viability) to cross-validate results.

- Confounding Variables: Account for impurities (e.g., unreacted starting materials) via HPLC purification .

Data Management and Analysis

Q. How should researchers handle contradictions between computational and experimental solubility data?

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.